7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
7-((4-Fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a fluorinated heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. This structure is substituted at the 3-position with a 4-fluorophenyl group and at the 7-position with a (4-fluorobenzyl)thio moiety. Such modifications are common in medicinal chemistry to enhance pharmacokinetic properties, such as metabolic stability and target affinity.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHUDDBPUHEBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS No. 356058-42-9) is a member of the triazolopyrimidine class, known for its diverse biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly in the context of medicinal chemistry and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 300.37 g/mol. The compound features a triazolopyrimidine core structure, which is significant for its interaction with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 300.37 g/mol |
| CAS Number | 356058-42-9 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazolopyrimidine Core: Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the 4-Fluorobenzylthio Group: This step often involves nucleophilic substitution reactions.
- Attachment of the 4-Fluorophenyl Group: Various coupling reactions can be employed for this purpose, such as Suzuki or Heck coupling.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The triazolopyrimidine scaffold is known for its capability to bind to active sites on target proteins, potentially inhibiting their function or modulating their activity.
Pharmacological Studies
Research indicates that compounds within the triazolopyrimidine class exhibit various pharmacological activities:
- Anticancer Activity: Studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A431 (vulvar epidermal carcinoma) . For instance, triazolopyrimidine derivatives have demonstrated significant inhibition of PARP1 activity and increased apoptosis in cancer cells.
- Antimicrobial Properties: Triazolopyrimidines have been evaluated for their antibacterial and antifungal activities. Some derivatives show promising results against resistant strains of bacteria .
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in critical biochemical pathways, which could be beneficial in treating diseases like cancer or infections .
Case Studies
Several studies have highlighted the potential of triazolopyrimidine derivatives:
-
Anticancer Efficacy:
- A study reported that specific derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating strong anticancer properties .
- Another research indicated that these compounds could enhance PARP cleavage and activate caspases in cancer cells, suggesting a mechanism for inducing apoptosis .
- Antimicrobial Activity:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The triazolo[4,5-d]pyrimidine scaffold is highly versatile, with substitutions at positions 3, 5, and 7 significantly influencing biological activity. Below is a detailed comparison with structurally related compounds:
Core Modifications and Substitution Patterns
- Target Compound: 3-Position: 4-Fluorophenyl group (electron-withdrawing, enhances stability and binding interactions).
Key Analogs :
- Modifications : 7-Ketone group instead of thioether; 6-position substituted with 4-methylbenzyl.
- Ticagrelor ():
- Modifications: 7-Cyclopropylamino and 5-propylthio groups; complex cyclopentanediol backbone.
- Impact: Orally bioavailable P2Y12 receptor antagonist with irreversible antiplatelet activity. The sulfur at position 5 and cyclopropylamino group at 7 enhance receptor binding . Vipadenant ():
- Modifications: 7-Furyl and 3-(4-amino-3-methylbenzyl) groups.
- Impact: Adenosine A2A receptor antagonist; the furan ring contributes to π-π stacking interactions in the receptor pocket .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : ~342.36 g/mol (estimated for C17H12F2N4S).
- Lipophilicity : Predicted logP ~3.5 (higher than ketone analogs in due to thioether group).
- Solubility : Moderate aqueous solubility (improved by fluorinated aromatic rings).
- Synthetic Routes: Similar to and , involving cyclocondensation of aminopyrimidines with nitrous acid or Stille coupling for sulfur incorporation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
